molecular formula C10H11N3O2S B3374229 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1018046-46-2

5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B3374229
CAS No.: 1018046-46-2
M. Wt: 237.28 g/mol
InChI Key: RYXBSXUHUHSOAK-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a methylthio (-SMe) group at position 2, and a carboxylic acid (-COOH) at position 2.

Properties

IUPAC Name

5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-4-6(2)13-8(11-5)7(10(14)15)9(12-13)16-3/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXBSXUHUHSOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the fused pyrazolo[1,5-a]pyrimidine structure.

    Functional Group Introduction: Methyl and methylthio groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

DMPA has the molecular formula C10H11N3O2SC_{10}H_{11}N_3O_2S and a molecular weight of approximately 225.28 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for conferring diverse biological activities. The presence of the methylthio group enhances its lipophilicity, potentially improving its bioavailability.

Antitumor Activity

DMPA has shown promising results in preclinical studies as an antitumor agent. Research indicates that compounds with similar pyrazolo-pyrimidine structures exhibit inhibitory effects on cancer cell proliferation. For example, studies have demonstrated that DMPA can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that DMPA can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

DMPA exhibits antibacterial properties against several pathogenic bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, making it a potential lead compound for developing new antibiotics .

Pesticide Development

Due to its chemical structure, DMPA is being explored as a base for developing novel pesticides. Its efficacy against specific pests could provide an environmentally friendly alternative to conventional pesticides. Preliminary studies indicate that derivatives of DMPA can effectively control pest populations while minimizing harm to beneficial insects .

Polymer Synthesis

DMPA can be utilized in the synthesis of specialty polymers due to its reactive functional groups. These polymers can have applications in coatings, adhesives, and sealants where enhanced durability and resistance to environmental factors are required .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antitumor Activity Induces apoptosis in cancer cell lines
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines
Antimicrobial Activity Effective against pathogenic bacteria
Pesticide Development Potential for environmentally friendly pesticides
Polymer Synthesis Useful in creating durable specialty polymers

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Implications Reference ID
Target Compound 5,7-diMe; 2-SMe; 3-COOH C₉H₁₀N₃O₂S Enhanced lipophilicity; potential kinase inhibition
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 90349-23-8) 5,7-diMe; 2-H; 3-COOH C₈H₈N₃O₂ Reduced electron-withdrawing effects vs. target
Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-diMe; 2-SMe; 3-COOEt C₁₂H₁₅N₃O₂S Ester precursor; improved synthetic stability
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5,7-diPh; 2-H; 2-COOH C₁₉H₁₃N₃O₂ High hydrophobicity; possible PK/PD challenges
7-(p-Tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-p-Tolyl; 5-H; 3-COOH C₁₄H₁₁N₃O₂ Aryl substitution may enhance target specificity
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) 5,7-H; 2-H; 3-COOH C₇H₅N₃O₂ Base scaffold; limited lipophilicity

Biological Activity

5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₅N₃O₂S
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 383865-57-4

This compound features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit several mechanisms of action:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit key inflammatory pathways. For instance, certain compounds demonstrated IC₅₀ values below 50 µM in inhibiting NF-κB/AP-1 reporter activity, suggesting their potential as anti-inflammatory agents .
  • Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer effects. In vitro studies revealed that these compounds could induce apoptosis and arrest the cell cycle in cancer cell lines. Notably, one derivative increased caspase-3 levels significantly compared to controls .
  • Kinase Inhibition : The binding affinity of these compounds to various kinases has been explored. Molecular modeling studies suggest effective binding to mitogen-activated protein kinases (MAPKs), which are critical in regulating cellular responses to growth signals .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related derivatives:

Activity TypeTarget/MechanismIC₅₀ Value (µM)Reference
Anti-inflammatoryNF-κB/AP-1 inhibition<50
AnticancerInduction of apoptosis (MDA-MB-468)-
Kinase inhibitionERK2, p38α, JNK3 binding-
COX-2 inhibitionInhibition of cyclooxygenase0.04 ± 0.01

Case Study 1: Anti-inflammatory Effects

In a study focused on anti-inflammatory activity, various derivatives were synthesized and tested against lipopolysaccharide (LPS)-induced inflammation in cell models. The results indicated that these compounds effectively reduced inflammatory markers such as iNOS and COX-2 enzymes, highlighting their therapeutic potential in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. The study found that certain derivatives could significantly enhance apoptosis and inhibit proliferation in breast cancer cells by modulating key signaling pathways involved in tumor growth .

Q & A

Q. How do solvent polarity and pH affect tautomerism in pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : In polar solvents (DMSO-d₆), keto-enol tautomerism shifts equilibrium toward the enol form (δ 12–14 ppm for OH in ¹H NMR). Adjusting pH (4–7) stabilizes specific tautomers, critical for crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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